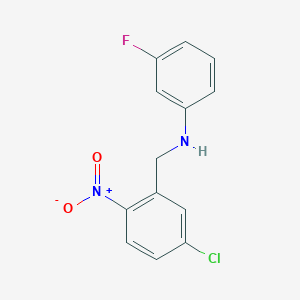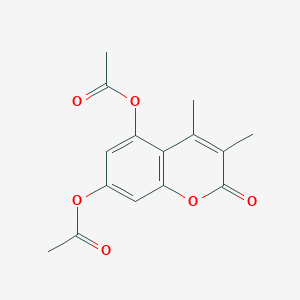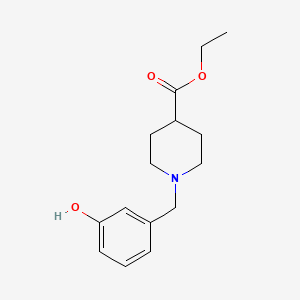![molecular formula C12H12F3NO4S B5793305 isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. In
Mécanisme D'action
The mechanism of action of isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols, to form covalent bonds. This reactivity makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate in lab experiments include its high reactivity and versatility in organic synthesis. It can be used to synthesize a wide range of compounds, including biologically active compounds. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the use of isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate in scientific research. One potential area is the development of new fluorescent probes for imaging applications. Another area is the synthesis of new biologically active compounds for drug discovery. Additionally, the optimization of the synthesis method and the development of new catalysts could lead to improved yields and cost-effectiveness.
In conclusion, this compound is a useful reagent in organic chemistry with various scientific research applications. Its unique properties make it a valuable tool for the synthesis of biologically active compounds and fluorescent probes. However, its high cost and safety considerations limit its widespread use. Further research is needed to fully understand its mechanism of action and explore its potential in drug discovery and imaging applications.
Méthodes De Synthèse
The synthesis of isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with isopropyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the product can be improved by optimizing the reaction conditions and using appropriate catalysts.
Applications De Recherche Scientifique
Isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate has various scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a starting material for the synthesis of biologically active compounds such as antimicrobial agents, anti-inflammatory agents, and anticancer agents. Additionally, it has been used in the synthesis of fluorescent probes for imaging applications.
Propriétés
IUPAC Name |
propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-7(2)20-11(17)6-21-10-4-3-8(12(13,14)15)5-9(10)16(18)19/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHRNYYOXFYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5793240.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol](/img/structure/B5793259.png)


![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)

![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)


![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)
